molecular formula C18H21N5OS B13359755 6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13359755
M. Wt: 355.5 g/mol
InChI Key: GUCXLQUTRFMPGQ-UHFFFAOYSA-N
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Description

This compound is a triazolothiadiazole derivative characterized by a fused triazole-thiadiazole core, substituted with a 4-(allyloxy)phenyl group at position 6 and a 1-methyl-4-piperidinyl moiety at position 2. Its molecular formula is C₁₈H₂₁N₅OS, with a calculated molecular weight of 355.46 g/mol. It is investigated for anti-inflammatory, antimicrobial, and anticancer activities, with mechanisms involving enzyme inhibition, receptor binding, and DNA interaction .

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H21N5OS/c1-3-12-24-15-6-4-14(5-7-15)17-21-23-16(19-20-18(23)25-17)13-8-10-22(2)11-9-13/h3-7,13H,1,8-12H2,2H3

InChI Key

GUCXLQUTRFMPGQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under controlled conditions.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups into the molecule.

Scientific Research Applications

6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with these targets .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and chemical properties of triazolothiadiazole derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Compound Name Core Structure Substituents Key Biological Activity
Target Compound Triazolo[3,4-b]thiadiazole 6-(4-allyloxyphenyl), 3-(1-methyl-4-piperidinyl) Anti-inflammatory, anticancer
6-(4-Chlorophenyl)-3-(1-methyl-3-piperidinyl)[...] () Triazolo[3,4-b]thiadiazole 6-(4-chlorophenyl), 3-(1-methyl-3-piperidinyl) Enzyme inhibition (e.g., CYP450)
6-(Biphenyl-4-yl)-3-(1-methylpiperidin-4-yl)[...] () Triazolo[3,4-b]thiadiazole 6-biphenyl-4-yl, 3-(1-methylpiperidin-4-yl) Materials science, receptor modulation
7-Methyl-[1,2,4]triazolo[3,4-b][1,3]thiadiazole () Triazolo[3,4-b]thiadiazole 7-methyl, no piperidine Anticancer
5-(Thiophen-2-yl)-1,3,4-thiadiazole () Thiadiazole (no triazole) 5-thiophen-2-yl Antifungal, antibacterial
6-[(2,4-Dichlorophenoxy)methyl]-3-[...] () Triazolo[3,4-b]thiadiazole 6-(2,4-dichlorophenoxymethyl), 3-(methylsulfonyl-piperidinyl) Neurotransmission modulation

Key Observations :

  • Piperidinyl Position: The 4-piperidinyl substituent in the target compound vs.
  • Biphenyl vs. Allyloxy : The biphenyl group in ’s compound increases aromatic stacking capacity, favoring materials science applications, whereas the allyloxy group in the target compound offers synthetic versatility for further derivatization .

Comparison :

  • ’s analogs use hydrazine and acetylated intermediates under sodium hydride catalysis, differing in the absence of allyloxy-specific steps .
  • ’s dichlorophenoxy derivative requires electrophilic aromatic substitution, highlighting the synthetic challenges of halogenated analogs .

Pharmacokinetic Considerations

  • Metabolic Stability : The methyl-piperidinyl group may reduce hepatic metabolism relative to unsubstituted piperidine analogs .

Biological Activity

6-[4-(Allyloxy)phenyl]-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a unique structure comprising a triazole ring fused with a thiadiazole ring, which is further substituted with an allyloxy group and a methylpiperidine moiety. Its molecular formula is C18H21N5OSC_{18}H_{21}N_{5}OS, and it has a molecular weight of 355.5 g/mol.

Pharmacological Properties

Research indicates that compounds within the triazolothiadiazole class exhibit a variety of pharmacological activities, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of triazolothiadiazoles possess significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines (e.g., breast cancer, lung cancer) and shown promising results in inhibiting cell proliferation .
  • Enzyme Inhibition : The compound has been identified as a competitive inhibitor against certain enzymes such as urease. Kinetic studies suggest that the mechanism of action involves specific interactions with the active sites of these enzymes.
  • Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antimicrobial properties. The structural features of triazolothiadiazoles contribute to their ability to inhibit the growth of various microbial strains .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Molecular dynamics simulations have shown that this compound can effectively occupy active sites on target proteins. This interaction leads to the modulation or inhibition of critical biological pathways involved in disease progression.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of triazolothiadiazole derivatives:

  • Antitumor Studies : In vitro studies conducted by the National Cancer Institute assessed the anticancer activity of various triazolothiadiazole derivatives against 60 different tumor cell lines. Results indicated that certain derivatives exhibited high levels of antitumor activity and could serve as potential leads for new anticancer agents .
  • Kinetic Studies : Kinetic analyses have shown that this compound acts as a competitive inhibitor for urease enzymes. The inhibition constant (Ki) values obtained from these studies provide insights into its potency as an enzyme inhibitor.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant inhibition in multiple cancer cell lines
Enzyme InhibitionCompetitive inhibition of urease
AntimicrobialInhibition of growth in various microbial strains

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